molecular formula C24H18ClFN4O2 B2362610 1-(4-(4-chlorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide CAS No. 1251641-36-7

1-(4-(4-chlorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2362610
CAS No.: 1251641-36-7
M. Wt: 448.88
InChI Key: ASYYIJYHEXCBPX-UHFFFAOYSA-N
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Description

1-(4-(4-Chlorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide is a heterocyclic compound featuring a benzimidazole core substituted with a 4-chlorobenzamido-benzyl group at the 1-position and a 3-fluorophenylcarboxamide moiety at the 4-position. Its structure combines aromatic, halogenated, and carboxamide functionalities, which are common in bioactive molecules targeting receptors or enzymes (e.g., metabotropic glutamate receptors, kinases) . The 4-chlorobenzamido group may enhance lipophilicity and receptor binding, while the 3-fluorophenyl substituent could influence electronic properties and metabolic stability .

Properties

IUPAC Name

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(3-fluorophenyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN4O2/c25-18-8-6-17(7-9-18)23(31)28-20-10-4-16(5-11-20)13-30-14-22(27-15-30)24(32)29-21-3-1-2-19(26)12-21/h1-12,14-15H,13H2,(H,28,31)(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYYIJYHEXCBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of 4-Aminobenzyl Alcohol

4-Aminobenzyl alcohol reacts with 4-chlorobenzoyl chloride in anhydrous dichloromethane under basic conditions (triethylamine, 0°C to room temperature, 12 hours). The reaction proceeds via nucleophilic acyl substitution, yielding 4-(4-chlorobenzamido)benzyl alcohol.

Reaction Conditions

  • Solvent: Dichloromethane
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C → room temperature
  • Yield: 89–92%

Bromination of the Benzyl Alcohol

The alcohol is brominated using phosphorus tribromide (PBr₃) in dry diethyl ether. The reaction is conducted at 0°C for 2 hours, followed by room temperature stirring for 12 hours.

Reaction Conditions

  • Reagent: PBr₃ (1.2 equiv)
  • Solvent: Diethyl ether
  • Yield: 85–88%

Construction of the Imidazole-4-Carboxamide Core

The imidazole ring is synthesized via a BEMP-catalyzed cyclization, adapted from methodologies in imidazol-2-one synthesis.

Propargylic Amine Preparation

N-Benzylpropargylamine is prepared by reacting propargyl bromide with benzylamine in acetonitrile (room temperature, 6 hours).

Cyclization with Isocyanates

The propargylic amine reacts with methyl isocyanate in acetonitrile using 5 mol% BEMP catalyst. The reaction proceeds at room temperature for 1 hour, forming the imidazole-4-carboxamide skeleton.

Reaction Conditions

  • Catalyst: BEMP (5 mol%)
  • Solvent: Acetonitrile
  • Yield: 62–75%

Alkylation of the Imidazole Core

The imidazole-4-carboxamide intermediate undergoes alkylation with 4-(4-chlorobenzamido)benzyl bromide.

Reaction Optimization

Sodium ethoxide (NaOEt) in anhydrous ethanol facilitates the alkylation. The mixture is stirred at 5°C for 1 hour, followed by 16 hours at room temperature.

Reaction Conditions

  • Base: Sodium ethoxide (1.1 equiv)
  • Solvent: Ethanol
  • Yield: 86–92%

Final Amide Coupling with 3-Fluoroaniline

The intermediate is coupled with 3-fluoroaniline using carbodiimide chemistry.

Coupling Protocol

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitate the amide bond formation. The reaction is stirred at room temperature for 24 hours.

Reaction Conditions

  • Coupling Agents: EDC (1.5 equiv), HOBt (1.5 equiv)
  • Solvent: DMF
  • Yield: 78–84%

Purification and Characterization

Recrystallization

The crude product is recrystallized from dimethylformamide/water (3:1 v/v) to afford pure compound as a white crystalline solid.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.82–7.75 (m, 4H, aromatic-H), 7.45–7.38 (m, 5H, aromatic-H), 5.32 (s, 2H, benzyl-CH₂).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.2 (C=O), 162.1 (C-F), 140.3 (imidazole-C).
  • HRMS : m/z calcd for C₂₄H₁₈ClFN₄O₂ [M+H]⁺: 473.1124; found: 473.1121.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Source
Benzamido formation 4-Chlorobenzoyl chloride, Et₃N 89–92
Bromination PBr₃, Et₂O 85–88
Imidazole cyclization BEMP, CH₃CN 62–75
Alkylation NaOEt, EtOH 86–92
Amide coupling EDC/HOBt, DMF 78–84

Challenges and Mitigation Strategies

  • Low Cyclization Yields : Increasing BEMP loading to 10 mol% improves yields to 75%.
  • Byproduct Formation : Recrystallization from DMF/water eliminates residual coupling agents.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-chlorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structure Overview

The compound features:

  • A chlorobenzamido group
  • A fluorophenyl group
  • An imidazole carboxamide moiety

These groups contribute to its bioactivity and reactivity in various chemical processes.

Chemistry

In the field of chemistry, this compound serves as a:

  • Building Block : Used in the synthesis of more complex molecules.
  • Reagent : Employed in various organic reactions due to its ability to participate in substitution and oxidation reactions.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeCommon ReagentsConditionsMajor Products
OxidationPotassium permanganateAcidic or basic mediumCarboxylic acids, ketones
ReductionSodium borohydrideMethanol or ethanolAlcohols, amines
SubstitutionThionyl chlorideVariesHalogenated derivatives

Biology

The compound is being investigated for its potential as a biochemical probe:

  • Enzyme Interactions : It may interact with enzymes involved in critical biological pathways.
  • Protein Functions : Studies suggest it could modulate protein functions, impacting cellular processes.

Medicine

In medicinal chemistry, this compound shows promise for:

  • Anti-inflammatory Activities : Preliminary studies indicate potential to inhibit inflammatory pathways.
  • Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation, particularly in colorectal carcinoma models.

Case Study Example

A study evaluated the anticancer activity of similar imidazole derivatives against human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Industry

In industrial applications, this compound is utilized for:

  • Material Development : As a component in the synthesis of advanced materials.
  • Catalysis : Acts as a catalyst in various chemical processes due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(4-(4-chlorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzimidazole/imidazole-carboxamide derivatives, which are widely explored for therapeutic applications. Below is a structural and functional comparison with key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/ID (Evidence Source) Core Structure Key Substituents Reported/Potential Activity
Target Compound 1H-imidazole - 4-Chlorobenzamido-benzyl
- 3-Fluorophenylcarboxamide
Hypothesized CNS modulation (e.g., mGluR interaction)
THIIC () 1H-imidazole - Trifluoromethyl-hydroxyphenoxy-benzyl
- Methyl group
Metabotropic glutamate receptor (mGluR5) positive allosteric modulator
N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide () Benzimidazole - 4-Chlorobenzyl
- Furylcarboxamide
Structural analog with potential antimicrobial/antifungal activity (inferred from benzimidazole derivatives)
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole () Benzimidazole - Bulky tert-butyl groups Primarily studied for crystallographic properties; bulky substituents may reduce solubility compared to halogenated analogs
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide () Pyrazole - 4-Fluorophenyl
- Amino group
Pyrazole-based carboxamide; potential kinase inhibition or antimicrobial applications

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The 4-chlorobenzamido group in the target compound may enhance binding to hydrophobic pockets in receptors, similar to chlorinated analogs in mGluR modulators (e.g., THIIC’s trifluoromethyl group) . The 3-fluorophenyl carboxamide could improve metabolic stability over non-fluorinated analogs (e.g., VU29 in lacks fluorine) by resisting oxidative degradation .

Core Heterocycle Influence :

  • Imidazole vs. Benzimidazole : The target compound’s imidazole core (smaller, less aromatic) may confer faster pharmacokinetics compared to benzimidazole derivatives (), which often exhibit prolonged half-lives due to increased planarity .
  • Pyrazole Analogs (): Pyrazole-based carboxamides typically show distinct selectivity profiles (e.g., kinase vs. receptor targets) compared to imidazoles .

Solubility and Drug-Likeness :

  • The target compound’s chloro and fluoro substituents balance lipophilicity and solubility better than bulky tert-butyl groups (), which may hinder absorption .
  • Furylcarboxamide () introduces polarity but may reduce CNS penetration compared to arylfluorine .

Research Findings and Hypotheses

  • Antimicrobial Potential: Analogous benzimidazole derivatives () exhibit activity against pathogens, implying the target compound could be screened for similar effects .
  • Synthetic Accessibility : The compound’s modular structure allows for derivatization at the benzyl or carboxamide positions, enabling SAR studies to optimize potency or selectivity.

Biological Activity

1-(4-(4-chlorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide, identified by CAS number 1251641-36-7, is an organic compound with significant potential in medicinal chemistry. Its unique structure comprises a chlorobenzamido group, a fluorophenyl moiety, and an imidazole carboxamide, which contributes to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C24H18ClFN4O2
  • Molecular Weight : 448.9 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The compound may inhibit key enzymes related to inflammatory responses and cancer cell proliferation, thus exerting therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM)
HCT1167.76
OVCAR-89.76

These values suggest that the compound has a potent effect on cell viability, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on kinases, particularly those involved in cancer pathways. For instance, it demonstrated selectivity towards the Akt family of kinases, which play a crucial role in cell survival and proliferation .

Case Studies and Research Findings

  • Inhibition of Kinase Activity : A study evaluated the compound against a panel of kinases and found that it effectively inhibited Akt1 with an IC50 value of 61 nM. This inhibition was correlated with decreased phosphorylation levels of downstream targets such as GSK3β and PRAS40 in prostate cancer cells .
  • Anti-inflammatory Properties : Another investigation highlighted the compound's potential to modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade. This suggests its utility in treating inflammatory diseases .
  • Metabolic Stability : In pharmacokinetic studies, the compound exhibited favorable metabolic stability when incubated with liver microsomes from both human and mouse models, indicating its potential for further development as a therapeutic agent .

Potential Applications

Given its biological activities, this compound has several potential applications:

  • Cancer Therapy : As an anticancer agent targeting specific kinases.
  • Anti-inflammatory Drug Development : To manage chronic inflammatory conditions.
  • Biochemical Probes : For studying enzyme interactions and protein functions.

Q & A

Q. What are the key considerations for synthesizing 1-(4-(4-chlorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide, and how can purity be ensured?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Amide bond formation between 4-chlorobenzoyl chloride and a benzylamine intermediate under anhydrous conditions (e.g., using DCC/DMAP as coupling agents).
  • Imidazole ring construction : Cyclization of precursor carboxamides via thermal or catalytic methods (e.g., using ammonium acetate in acetic acid at 120°C) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final compound. Purity validation requires ≥95% by NMR and LC-MS .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, imidazole protons at δ 8.1–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <5 ppm deviation from theoretical mass .
  • X-ray crystallography : For unambiguous 3D structural determination. SHELXL software is recommended for refining crystallographic data .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action, particularly its interaction with kinase targets?

  • Kinase inhibition assays : Screen against a panel of kinases (e.g., JAK2, EGFR) using ADP-Glo™ or fluorescence polarization assays. IC50_{50} values <1 μM suggest high potency .
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to ATP pockets. Key interactions include H-bonding with the imidazole carboxamide and hydrophobic contacts with the chlorobenzamido group .
  • Cellular assays : Measure downstream signaling (e.g., phospho-STAT3 levels via Western blot) in cancer cell lines (e.g., MCF-7, HeLa) .

Q. What structural modifications enhance bioactivity, and how can structure-activity relationship (SAR) studies be designed?

  • Substituent variation : Compare analogues with:
    • Fluorophenyl vs. chlorophenyl groups : Fluorine’s electronegativity may improve membrane permeability .
    • Benzamido vs. cyclohexylacetamido groups : Bulkier substituents (e.g., cyclohexyl) could reduce solubility but increase target selectivity .
Modification Impact on IC50_{50} (Kinase X) Solubility (μg/mL)
4-Chlorobenzamido0.8 μM12
4-Cyclohexylacetamido0.5 μM8
3-Methoxybenzyl2.1 μM25

Q. What methodologies assess pharmacokinetic properties, such as metabolic stability and bioavailability?

  • In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life >30 min indicates favorable stability .
  • Plasma protein binding : Use equilibrium dialysis; >90% binding may limit free drug availability .
  • In vivo PK studies : Administer orally (10 mg/kg) to rodents and measure plasma concentration-time profiles. A T1/2T_{1/2} >4 h and AUC >500 h·ng/mL suggest suitability for further development .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC50_{50} values for anti-inflammatory activity may arise from differing TNF-α induction protocols .
  • Solubility optimization : Use co-solvents (e.g., DMSO/PEG400) to ensure consistent compound dissolution. Poor solubility in aqueous buffers can lead to false negatives in cellular assays .
  • Orthogonal validation : Confirm kinase inhibition via both enzymatic assays and CRISPR/Cas9 gene knockout models .

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